molecular formula C24H21N3O5 B12482163 [4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

[4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

Cat. No.: B12482163
M. Wt: 431.4 g/mol
InChI Key: MEAFCJLUBBFKGC-UHFFFAOYSA-N
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Description

[4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid is a complex organic compound with a unique structure that includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazoloquinoline core, followed by the introduction of the phenoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.

Mechanism of Action

The mechanism of action of [4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid stands out due to its unique pyrazoloquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its potential in scientific research and industrial applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-(3,5-dioxo-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C24H21N3O5/c28-18-8-4-7-17-21(18)20(14-9-11-16(12-10-14)32-13-19(29)30)22-23(25-17)26-27(24(22)31)15-5-2-1-3-6-15/h1-3,5-6,9-12,20,25-26H,4,7-8,13H2,(H,29,30)

InChI Key

MEAFCJLUBBFKGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)C(=O)C1

Origin of Product

United States

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